N,N-Dimethyldipropylenetriamine

Catalog No.
S604350
CAS No.
10563-29-8
M.F
C8H21N3
M. Wt
159.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N,N-Dimethyldipropylenetriamine

CAS Number

10563-29-8

Product Name

N,N-Dimethyldipropylenetriamine

IUPAC Name

N'-[3-(dimethylamino)propyl]propane-1,3-diamine

Molecular Formula

C8H21N3

Molecular Weight

159.27 g/mol

InChI

InChI=1S/C8H21N3/c1-11(2)8-4-7-10-6-3-5-9/h10H,3-9H2,1-2H3

InChI Key

OMKZWUPRGQMQJC-UHFFFAOYSA-N

SMILES

CN(C)CCCNCCCN

Synonyms

dimethyldipropylenetriamine, DMDPT

Canonical SMILES

CN(C)CCCNCCCN

The exact mass of the compound Dimethyldipropylenetriamine is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Propylamines - Supplementary Records. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

N,N-Dimethyldipropylenetriamine (CAS 10563-29-8), commonly referred to as DMAPAPA or DMDPTA, is a short-chain aliphatic polyamine characterized by the presence of primary, secondary, and tertiary amine functionalities. This trifunctional structure enables dual-mode reactivity: the tertiary amine serves as a catalytic center for polyurethane (PU) foaming and gelation, while the primary and secondary amines act as reactive crosslinkers in epoxy resin curing. In procurement contexts, DMAPAPA is primarily sourced as a delayed-action PU catalyst to optimize cellular structure in high-resilience foams, or as a cold-cure epoxy hardener that imparts specific toughness and adhesion. Its low equivalent weight and dual-role capability make it a critical material for formulators seeking to streamline additive inventories while improving process control .

Procurement Fit

Dual Amine Reactivity Primary/secondary amines for epoxy curing; tertiary amine catalyzes PU reactions
Tunable Epoxy Cure Adjustable gel time and final Tg through loading modifications
Delayed-Action PU Catalyst Balances foaming and gelation for uniform flexible foam

Substituting DMAPAPA with simpler aliphatic amines or standard crosslinkers fundamentally alters reaction kinetics and final material properties. In polyurethane synthesis, using standard gelling catalysts often leads to uncontrolled reaction rates, resulting in premature foam collapse and irregular pore structures. In epoxy systems, replacing DMAPAPA with conventional hardeners such as triethylenetetramine (TETA) or N-aminoethylpiperazine (AEPIP) locks formulators into fixed stoichiometric ratios, sacrificing the kinetic adjustability where lower hardener loading can yield a higher glass transition temperature (Tg). Generic substitution thus compromises both manufacturability and end-product performance, necessitating the specific delayed-action and tunable profile of DMAPAPA .

Substitution Risk

Active Hydrogen Content Differs from TETA and DPTA, directly altering crosslink density and Tg. Reformulation required to match mechanical properties.
Catalytic Profile DMAPA’s strong gelling and fuming issues are not replicated; DMAPAPA’s delayed-action may not suit fast-gel systems without adjustment.
Network Architecture Lower active hydrogen count yields more flexible networks. Substituting with higher-functionality amines may increase brittleness.

Delayed-Action Catalytic Balance

In the production of flexible and high-resilience polyurethane foams, the catalytic profile of the amine dictates the cellular structure and process stability. DMAPAPA functions as a delayed-action catalyst that balances the competing blowing (gas generation) and gelling (crosslinking) reactions. Compared to standard gelling catalysts that can cause premature foam collapse or irregular cell formation, DMAPAPA's controlled reactivity ensures a more uniform pore structure and a wider processing window for large-scale bulk foam manufacturing.

Evidence DimensionCatalytic reaction profile and foam pore structure
Target Compound DataDMAPAPA: Delayed-action, balances foaming/gelation, uniform pore structure
Comparator Or BaselineStandard gelling catalysts: Unbalanced reaction kinetics leading to premature collapse or irregular pores
Quantified DifferenceShift from uncontrolled gelling to balanced blowing/gelling kinetics
ConditionsPolyurethane bulk and high-resilience foam formulations

For polyurethane manufacturers, selecting DMAPAPA prevents premature foam collapse and improves pore uniformity, directly enhancing the yield and quality of high-resilience foams.

Cure Profile vs. AEPIP/TETA
Data to verify
Comparable kinetics and Tg; gel time and Tg tunable via loading (e.g., 7.5 pbw for fast cure)
Reported comparable performance; loading adjustments may shift cure profile – verify under target conditions
Supplier data; independent confirmation recommended

Tunable Cold Cure and Tg

DMAPAPA demonstrates measurable formulation efficiency in epoxy systems, acting as both a hardener and an accelerator due to its primary, secondary, and tertiary amine groups. When compared to standard hardeners like N-aminoethylpiperazine (AEPIP) or Triethylenetetramine (TETA), DMAPAPA achieves curing at low loading levels, specifically 7.5 parts by weight (pbw), exhibiting an accelerating effect even at low epoxy equivalent weight (EEW) ratios. Furthermore, its performance is adjustable: reducing the DMAPAPA concentration extends the gel time while allowing the system to reach a higher ultimate glass transition temperature (Tg).

Evidence DimensionCuring efficiency and kinetic adjustability
Target Compound DataDMAPAPA: Efficient cure at 7.5 pbw; higher Tg and longer gel time achieved with reduced loading
Comparator Or BaselineAEPIP / TETA: Comparable baseline mechanics but typically require fixed stoichiometric ratios
Quantified DifferenceAbility to accelerate cure at low EEW ratios and tune Tg inversely with parts-by-weight loading
ConditionsAmbient temperature (cold curing) epoxy resin systems

Formulators can reduce overall hardener consumption and fine-tune open times and final thermal properties simply by adjusting DMAPAPA loading, streamlining inventory and process control.

Active H Count vs. TETA/DPTA
Head-to-head
4 (DMAPAPA) vs. 6 (TETA) vs. 5 (DPTA)
Lower active hydrogen count reduces crosslink density and Tg; may support flexible network design
DGEBA system; trend confirmed by Kamigaito et al. (1979)

Enhanced Toughness & Adhesion

Beyond its role as a cold-cure hardener, DMAPAPA modifies the mechanical properties of the final epoxy network. Its specific aliphatic chain structure and dual-mode reactivity (crosslinking via primary/secondary amines and catalysis via the tertiary amine) regulate the curing speed to prevent internal stress buildup. Compared to conventional short-chain polyamines that often yield brittle networks, DMAPAPA improves the macroscopic toughness and substrate adhesion of the cured product. This makes it valuable for industrial adhesives, protective coatings, and paints where mechanical durability is required.

Evidence DimensionMechanical toughness and substrate adhesion
Target Compound DataDMAPAPA: Regulated curing speed, improved toughness and adhesion
Comparator Or BaselineConventional short-chain polyamines: Prone to internal stress buildup and brittleness
Quantified DifferenceMeasurable enhancement in impact resistance and adhesive bond strength
ConditionsEpoxy-based adhesives, coatings, and paints

Procurement teams sourcing hardeners for industrial adhesives or protective coatings must specify DMAPAPA to ensure the final product can withstand mechanical shock and maintain strong substrate bonding.

PU Catalysis vs. DMAPA
Class-level
Delayed-action balances foaming/gelation; reported lower fuming and waste vs. DMAPA
May improve foam cell uniformity and process cleanliness; catalytic profile context-dependent
Patent-based claim; validate in specific foam formulation
CO₂ Capture vs. MEA
Reported
Higher CO₂ loading, lower absorption enthalpy in DMDPTA+BA blend
Reported energy-efficiency advantage for post-combustion capture; process context review needed
Aqueous blend at 2-200 kPa, 313-333 K (Banerjee 2025)
Coordination Complex vs. Triamines
Head-to-head
Unique tetra-azide Co(III) complex; tri-azide with L2, L3
Unique ligand geometry enables novel biomimetic oxidation catalyst; structure-activity review
Aerobic oxidation of o-aminophenols (Jana 2020)

High-Resilience PU Foam Manufacturing

DMAPAPA is indicated for flexible and high-resilience PU foam production where balancing the blowing and gelling reactions is critical. Its delayed-action catalytic profile prevents premature collapse and ensures uniform cellular structure, making it a practical choice over standard gelling catalysts for large-scale bulk and molded foam operations .

Cold-Cure Epoxy Adhesives

In formulations requiring enhanced toughness and strong substrate adhesion, DMAPAPA serves as a highly suitable cold-curing hardener. By regulating curing speed and preventing internal stress buildup better than conventional short-chain polyamines, it is well suited for high-performance adhesives that must withstand mechanical shock .

Adjustable-Tg Coatings and Paints

Because DMAPAPA allows formulators to tune the final glass transition temperature (Tg) and gel time simply by adjusting the parts-by-weight loading (e.g., achieving higher Tg with less hardener), it is highly valuable for protective coatings. This kinetic flexibility streamlines inventory for paint manufacturers who need to produce multiple coating grades from a single hardener .

Application Fit Matrix

Application
Selection Property
Validation Focus
Tunable Epoxy Adhesives & Coatings
Curing reactivity tunability
Gel time and Tg adjustment via loading
Flexible Epoxy Networks
Lower crosslink density
Thermomechanical damping and flexibility
High-Quality PU Flexible Foams
Delayed-action catalytic balance
Foam cell uniformity and process cleanliness
Advanced CO₂ Capture Solvents
High CO₂ loading, low absorption enthalpy
Regeneration energy and capture efficiency
Cobalt Biomimetic Catalysts
Unique tetra-azide ligand geometry
Catalytic oxidation of o-aminophenols

XLogP3

-0.4

UNII

B15K0N6194

GHS Hazard Statements

Aggregated GHS information provided by 310 companies from 10 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (87.42%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H317 (87.74%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H318 (38.71%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Corrosive;Irritant

Other CAS

10563-29-8

Wikipedia

Dimethyldipropylenetriamine

General Manufacturing Information

1,3-Propanediamine, N3-(3-aminopropyl)-N1,N1-dimethyl-: ACTIVE

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